molecular formula C10H11F2NO2 B14052707 1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one

1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14052707
M. Wt: 215.20 g/mol
InChI Key: WJBAKNOJISJIGQ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one is a chemical compound with the molecular formula C10H11F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-amino-4-(difluoromethoxy)benzaldehyde with a suitable ketone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the difluoromethoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

1-[2-amino-4-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H11F2NO2/c1-6(14)4-7-2-3-8(5-9(7)13)15-10(11)12/h2-3,5,10H,4,13H2,1H3

InChI Key

WJBAKNOJISJIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC(F)F)N

Origin of Product

United States

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